
6-(Pyridin-4-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-4-yl)isoquinoline is a heterocyclic compound with a molecular weight of 206.25 . It has a solid physical form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of isoquinoline derivatives like 6-(Pyridin-4-yl)isoquinoline involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 6-(Pyridin-4-yl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H .Physical And Chemical Properties Analysis
6-(Pyridin-4-yl)isoquinoline is a solid at room temperature . It has a molecular weight of 206.25 . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .Applications De Recherche Scientifique
Electroluminescence in Organic Light-Emitting Diodes (OLEDs)
6-(Pyridin-4-yl)isoquinoline: has been utilized in the synthesis of iridium complexes that exhibit high quantum yields and good electron mobility , making them suitable for use in OLEDs . These complexes emit orange-red photoluminescence and are used to create devices with impressive electroluminescence performances, including high luminance and efficiency with low roll-off .
Medicinal Chemistry
Quinoline derivatives, which include 6-(Pyridin-4-yl)isoquinoline , play a crucial role in medicinal chemistry. They are part of pharmacologically active compounds with a broad spectrum of bio-responses, such as anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . This makes them valuable scaffolds in drug discovery and pharmaceutical research.
Photocatalytic Hydrogen Evolution
Metal-organic frameworks (MOFs) incorporating 6-(Pyridin-4-yl)isoquinoline have shown potential in photocatalytic hydrogen evolution, which is a promising approach for sustainable energy production . These MOFs can maintain their crystalline state and exhibit high activity for hydrogen production, even under long reaction times without the need for additional photosensitizers.
Environmental Studies
The electron mobility and photoluminescence properties of 6-(Pyridin-4-yl)isoquinoline derivatives make them candidates for environmental applications. For instance, they can be used in the development of sensors and materials that respond to environmental changes or pollutants .
Electronics and Material Science
In the field of electronics, 6-(Pyridin-4-yl)isoquinoline derivatives are applied in the development of high-performance OLEDs. Their ability to influence the nature of complexes used in OLEDs can lead to devices with better performance and efficiency . This also extends to material science, where these compounds contribute to the advancement of new materials with specific electronic properties.
Pharmaceutical Research
6-(Pyridin-4-yl)isoquinoline: is involved in the synthesis of various bioactive compounds. Its presence in the chemical structure of certain pharmaceuticals indicates its importance in the development of new drugs and therapeutic agents .
Safety and Hazards
Orientations Futures
While the future directions for 6-(Pyridin-4-yl)isoquinoline are not explicitly mentioned in the search results, quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Propriétés
IUPAC Name |
6-pyridin-4-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMUJVWZPGYIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-4-yl)isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

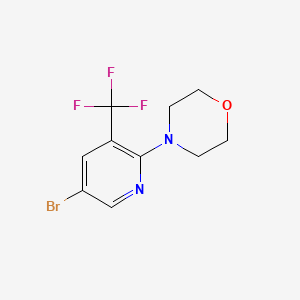
![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)
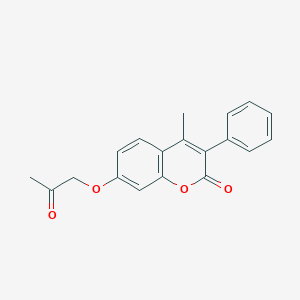
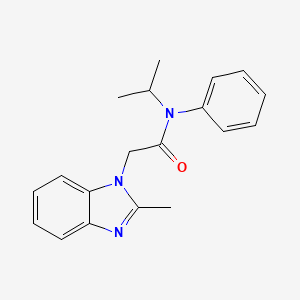
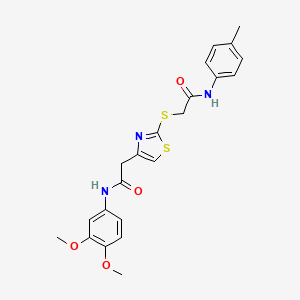


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
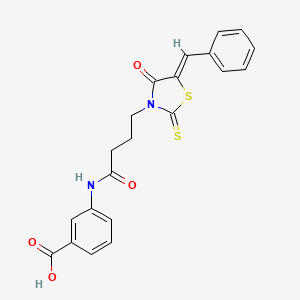
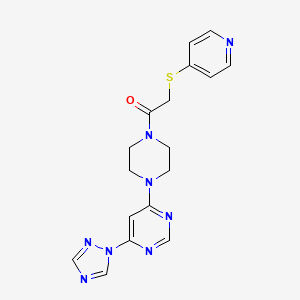
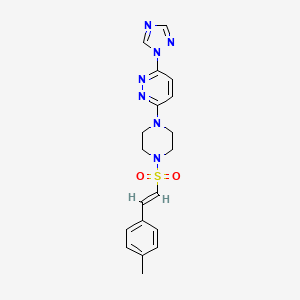
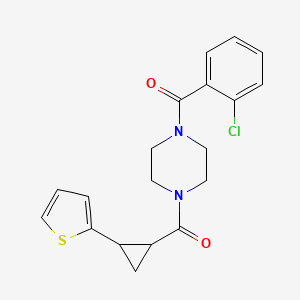
![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2990242.png)